1-Cycloheptyl-2-methylpiperazine
Description
Properties
Molecular Formula |
C12H24N2 |
|---|---|
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-cycloheptyl-2-methylpiperazine |
InChI |
InChI=1S/C12H24N2/c1-11-10-13-8-9-14(11)12-6-4-2-3-5-7-12/h11-13H,2-10H2,1H3 |
InChI Key |
WHOLJSXOKAKISZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 1-Boc-2-methylpiperazine Intermediate
- Start with 2-methylpiperazine, which can be selectively protected at the 1-nitrogen position using tert-butyloxycarbonyl (Boc) anhydride to yield 1-Boc-2-methylpiperazine.
- This protection prevents multiple substitutions and directs subsequent alkylation to the unprotected nitrogen.
Step 2: Nucleophilic Substitution with Cycloheptyl Halide
- React 1-Boc-2-methylpiperazine with cycloheptyl halide (preferably cycloheptyl bromide for better reactivity) in an organic solvent such as acetonitrile.
- Use an inorganic base like potassium carbonate or sodium bicarbonate to facilitate nucleophilic substitution under reflux conditions.
- This step yields 4-Boc-1-cycloheptyl-2-methylpiperazine as an intermediate.
Step 3: Boc Deprotection to Obtain this compound Hydrochloride
- Treat the Boc-protected intermediate with an acid such as hydrochloric acid or sulfuric acid in an alcohol solvent (methanol or ethanol) under reflux to remove the Boc group.
- After solvent evaporation, add isopropanol to pulp and crystallize the hydrochloride salt of this compound.
- Filter and dry the solid to obtain a purified intermediate.
Step 4: Free Base Formation and Purification
- Dissolve the hydrochloride salt in water and adjust the pH to strongly basic (pH 12-14) using sodium hydroxide or potassium hydroxide.
- Extract the free base with an organic solvent such as dichloromethane or chloroform.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate under reduced pressure.
- Purify the crude product by vacuum distillation or recrystallization to obtain pure this compound.
Data Table: Reaction Conditions Summary
| Step | Reactants/Intermediates | Conditions | Solvents | Bases/Acids | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 2-Methylpiperazine + Boc anhydride | Room temp, stirring | Dichloromethane or EtOAc | Triethylamine (base) | 2-4 hours | ~90 | Boc protection of nitrogen |
| 2 | 1-Boc-2-methylpiperazine + cycloheptyl bromide | Reflux, stirring | Acetonitrile | K2CO3 or NaHCO3 | 1-3 hours | 90-97 | Nucleophilic substitution |
| 3 | Boc-protected intermediate | Reflux with acid | Methanol or ethanol | HCl or H2SO4 | 2-4 hours | 90-94 | Boc deprotection, salt formation |
| 4 | Hydrochloride salt | pH adjustment, extraction | Water + DCM or chloroform | NaOH or KOH | 1-2 hours | 85-95 | Free base isolation and purification |
Supporting Research Findings and Notes
The preparation method for 1-cyclohexylpiperazine, a close analog, has been patented with a three-step process involving nucleophilic substitution of 1-Boc-piperazine with cyclohexyl halide, Boc deprotection under acidic conditions, and free base extraction and purification by reduced pressure distillation. This method avoids expensive reagents like sodium triacetoxyborohydride and simplifies purification by filtration and distillation, enhancing cost-effectiveness and yield.
The substitution of the cyclohexyl group with cycloheptyl is expected to follow similar reactivity and conditions due to structural similarity, with minor adjustments in reaction times or temperatures as needed.
The methyl substitution at the 2-position of piperazine can be introduced prior to cycloheptyl substitution, ensuring regioselectivity and avoiding side reactions.
Alternative synthesis routes involve cyclization of 1,2-diamine derivatives with sulfonium salts such as diphenylvinylsulfonium triflate in the presence of bases like DBU to form protected piperazines, which can then be further functionalized.
Oxidation and reduction reactions of 1-cyclohexyl-2-methylpiperazine have been reported, indicating the compound’s chemical versatility, but these are post-synthesis modifications rather than preparation steps.
Chemical Reactions Analysis
Types of Reactions: 1-Cycloheptyl-2-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reducing agent used.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated compounds or sulfonyl chlorides are often used as electrophiles in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.
Scientific Research Applications
1-Cycloheptyl-2-methylpiperazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cycloheptyl-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various biological receptors, enzymes, and proteins, leading to different biological effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The cycloheptyl group introduces a seven-membered carbocyclic ring, increasing lipophilicity compared to smaller substituents like cyclohexyl or benzyl groups. This may enhance membrane permeability but reduce aqueous solubility.
Table 1: Substituent Comparison
Pharmacological Activity
Piperazine derivatives exhibit diverse pharmacological profiles depending on substituents:
- MT-45 : Acts as a μ-opioid receptor agonist but is associated with severe toxicity, including hearing loss and retinal damage .
- Cyclizine : A histamine H1 antagonist used for motion sickness and nausea .
- H-7 : Inhibits protein kinase C, restoring proliferation in TPA-treated HL-60 cells .
This compound’s cycloheptyl group may target lipid-rich environments (e.g., CNS receptors), while the 2-methyl group could modulate selectivity. However, its activity remains speculative without direct data.
Table 2: Pharmacological Comparison
Structure-Activity Relationships (SAR)
- Substituent size : Larger groups (e.g., cycloheptyl vs. cyclohexyl) increase lipophilicity but may reduce binding to compact receptor pockets.
- Positional effects: 2-methyl substitution (vs.
- Electron-withdrawing/donating groups : Aromatic substituents (e.g., benzhydryl in cyclizine) enhance π-π stacking, while aliphatic groups prioritize hydrophobic interactions.
Biological Activity
1-Cycloheptyl-2-methylpiperazine is a heterocyclic organic compound belonging to the piperazine family, which is known for its diverse biological and pharmaceutical activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its structural features that may influence its biological interactions.
- Molecular Formula : C12H24N2
- Molecular Weight : 196.33 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC1CNCCN1C2CCCCCC2
| Property | Value |
|---|---|
| Molecular Formula | C12H24N2 |
| Molecular Weight | 196.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | WHOLJSXOKAKISZ-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the field of infectious diseases.
- Anticancer Potential : The compound has been explored for its potential anticancer properties, which could be linked to its ability to interact with specific molecular targets involved in cancer progression.
The mechanism of action of this compound is believed to involve interactions with various biological receptors and enzymes. The piperazine ring structure allows it to engage with neurotransmitter receptors and other protein targets, potentially influencing signaling pathways related to pain, mood regulation, and cell proliferation.
Case Studies and Research Findings
-
Antimicrobial Activity Study :
- A study investigated the antimicrobial efficacy of several piperazine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli at varying concentrations.
-
Anticancer Activity :
- In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound's ability to disrupt cell cycle progression was noted, warranting further exploration into its therapeutic applications in oncology.
- Neuropharmacological Effects :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other piperazine derivatives is useful:
| Compound | Structural Difference | Notable Activity |
|---|---|---|
| 1-Cyclohexylpiperazine | Cyclohexyl group instead of cycloheptyl | Antidepressant effects |
| 1-(3-Chlorophenyl)piperazine | Chlorophenyl group attached | Antipsychotic properties |
| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group | Potential anticancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
